molecular formula C8H19O3P.C7H7N3<br>C15H26N3O3P B14462413 Dibutyl hydrogen phosphonate, tolyltriazole salt CAS No. 67845-60-7

Dibutyl hydrogen phosphonate, tolyltriazole salt

Cat. No.: B14462413
CAS No.: 67845-60-7
M. Wt: 327.36 g/mol
InChI Key: ZSAWMUYKPZWYNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphorous acid, dibutyl ester, compd. with methyl-1H-benzotriazole (1:1) is a chemical compound that combines phosphorous acid, dibutyl ester, and methyl-1H-benzotriazole in a 1:1 ratio. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorous acid, dibutyl ester, compd. with methyl-1H-benzotriazole typically involves the esterification of phosphorous acid with dibutyl alcohol, followed by the reaction with methyl-1H-benzotriazole. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing advanced equipment and technology to maintain consistency and efficiency. The use of continuous reactors and automated systems can enhance the production rate and quality control .

Chemical Reactions Analysis

Types of Reactions

Phosphorous acid, dibutyl ester, compd. with methyl-1H-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various esters and amides, depending on the specific reaction pathway and conditions .

Scientific Research Applications

Phosphorous acid, dibutyl ester, compd. with methyl-1H-benzotriazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of phosphorous acid, dibutyl ester, compd. with methyl-1H-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or stabilizer, influencing various chemical and biological processes. Its effects are mediated through the formation of stable complexes with target molecules, altering their reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphorous acid, dibutyl ester, compd. with methyl-1H-benzotriazole is unique due to its combined properties of both phosphorous acid, dibutyl ester, and methyl-1H-benzotriazole. This combination enhances its stability, reactivity, and versatility in various applications, making it a valuable compound in scientific research and industrial processes .

Properties

CAS No.

67845-60-7

Molecular Formula

C8H19O3P.C7H7N3
C15H26N3O3P

Molecular Weight

327.36 g/mol

IUPAC Name

dibutyl hydrogen phosphite;5-methyl-2H-benzotriazole

InChI

InChI=1S/C8H19O3P.C7H7N3/c1-3-5-7-10-12(9)11-8-6-4-2;1-5-2-3-6-7(4-5)9-10-8-6/h9H,3-8H2,1-2H3;2-4H,1H3,(H,8,9,10)

InChI Key

ZSAWMUYKPZWYNT-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(O)OCCCC.CC1=CC2=NNN=C2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.